Unii-BZ0G20838B
描述
UNII-BZ0G20838B is a chemical compound identified under the FDA’s Unique Ingredient Identifier system. Key properties include:
- Molecular weight: 184.65 g/mol
- LogP (partition coefficient): 1.78 (iLOGP), 2.66 (XLOGP3)
- Solubility: 0.1 mg/mL in water, classified as "soluble"
- Pharmacological activity: Inhibits CYP1A2 and CYP2C19 enzymes, with high blood-brain barrier (BBB) permeability .
This compound is synthesized via bromination of a thiourea precursor in acetic acid at 20°C, yielding a 59% purified product after flash chromatography . Its structural core—a benzothiazole ring with chloro and amine substituents—confers reactivity and bioactivity relevant to medicinal chemistry.
属性
CAS 编号 |
36465-76-6 |
|---|---|
分子式 |
AsH2O3 |
分子量 |
124.936 g/mol |
InChI |
InChI=1S/AsH2O3/c2-1(3)4/h(H2,2,3,4) |
InChI 键 |
MJJNNUVOCYXPBG-UHFFFAOYSA-N |
SMILES |
O[As](=O)O |
规范 SMILES |
O[As](=O)O |
其他CAS编号 |
36465-76-6 |
同义词 |
arsonate arsonic acid arsonic acid, ion(2-) |
产品来源 |
United States |
相似化合物的比较
Comparison with Similar Compounds
The following table compares UNII-BZ0G20838B with three structurally related compounds from the evidence:
| Property | This compound (CAS 20358-01-4) | 5,7-Dichlorobenzo[d]thiazol-2-amine (CAS 20358-06-9) | (3-Bromo-5-chlorophenyl)boronic Acid (CAS 1046861-20-4) | 2-(4-Nitrophenyl)benzimidazole (CAS 1761-61-1) |
|---|---|---|---|---|
| Molecular Formula | C₇H₅ClN₂S | C₇H₅FN₂S | C₆H₅BBrClO₂ | C₇H₅BrO₂ |
| Molecular Weight | 184.65 g/mol | 168.19 g/mol | 235.27 g/mol | 201.02 g/mol |
| LogP (XLOGP3) | 2.66 | 2.13 | 2.15 | 2.63 (SILICOS-IT) |
| Solubility (mg/mL) | 0.1 | 0.249 | 0.24 | 0.687 |
| CYP Inhibition | CYP1A2, CYP2C19 | CYP1A2 only | None | Not reported |
| BBB Permeability | Yes | Yes | Yes | Not reported |
| Synthetic Yield | 59% | Not specified | Not specified | 98% |
| Key Structural Features | Chloro-substituted benzothiazole | Fluoro-substituted benzothiazole | Boronic acid with Br/Cl substituents | Nitrophenyl-benzimidazole |
Key Findings:
Structural Analogues (Benzothiazoles) :
- CAS 20358-06-9 replaces chlorine with fluorine, reducing molecular weight (168.19 vs. 184.65 g/mol) and altering LogP (2.13 vs. 2.66). Despite similar BBB permeability, its CYP inhibition profile is narrower (CYP1A2 only) .
- CAS 1761-61-1 (nitrophenyl-benzimidazole) diverges in core structure but shares high synthetic yield (98%) and solubility (0.687 mg/mL), suggesting utility in high-throughput applications .
Functional Analogues (Boronic Acids) :
- CAS 1046861-20-4 lacks a benzothiazole ring but exhibits comparable LogP (2.15) and solubility (0.24 mg/mL). Its lack of CYP inhibition highlights structural specificity in enzyme interaction .
Pharmacokinetic Differences :
- This compound’s dual CYP1A2/CYP2C19 inhibition contrasts with the single-enzyme activity of CAS 20358-06-9, implying broader drug-drug interaction risks .
- All compounds except CAS 1761-61-1 demonstrate BBB permeability, making them candidates for central nervous system targets .
Synthetic Efficiency :
- This compound’s moderate yield (59%) falls below CAS 1761-61-1’s near-quantitative yield (98%), reflecting differences in reaction optimization .
Research Implications
- Drug Design : The chloro and fluoro benzothiazoles (this compound and CAS 20358-06-9) offer tunable CYP inhibition profiles for targeted therapies.
- Synthetic Chemistry : High-yield routes (e.g., CAS 1761-61-1) provide models for improving this compound’s production scalability .
- Toxicity : this compound’s dual CYP inhibition necessitates careful preclinical evaluation to mitigate adverse metabolic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
